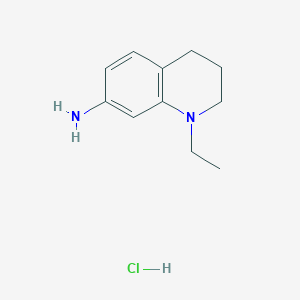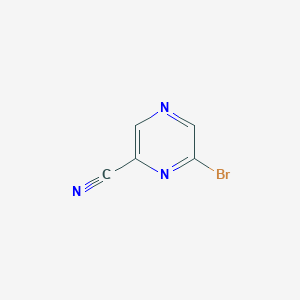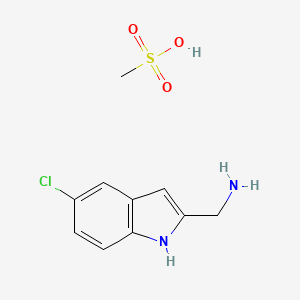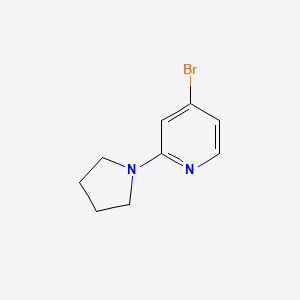
Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate
Overview
Description
Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H23NO2 . It is also known as PEP. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring which is a common structure in many pharmaceuticals . The InChI code for this compound is 1S/C13H23NO2/c1-3-5-6-9-14-10-7-8-12(11-14)13(15)16-4-2/h3,12H,1,4-11H2,2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.33 g/mol . It appears as a pale-yellow to yellow-brown liquid . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Piperidine Derivatives
Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is explored within the context of synthesizing various piperidine derivatives, showcasing its utility in the creation of complex molecular structures. A notable study involves the carbocyclization of zinc enolates derived from N-pent-4-enylglycine methyl esters, demonstrating a highly stereoselective process for generating substituted pipecolic esters. This method allows for the efficient synthesis of di-, tri-, tetra-, or pentasubstituted piperidines, highlighting the compound's pivotal role in advancing synthetic organic chemistry and potentially aiding in the development of new pharmaceuticals (Lorthiois, Marek, & Normant, 1998).
Microbial Reduction Processes
In another study, the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate showcased how specific microorganisms could selectively produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. This process emphasizes the compound's importance in biochemical applications, particularly in the synthesis of enantiomerically pure substances which are crucial for drug development and other areas of chemical research (Guo, Patel, Corbett, Goswami, & Patel, 2006).
Anticancer Agent Development
The sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for their potential as anticancer agents further underline the significance of this compound in medicinal chemistry. This research effort underscores the compound's utility in creating novel anticancer therapies, with certain derivatives showing promising activity against cancer cell lines. Such studies are integral to discovering new therapeutic agents and expanding the arsenal against cancer (Rehman et al., 2018).
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of eye contact .
Properties
IUPAC Name |
ethyl 1-pent-4-enylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-3-5-6-9-14-10-7-8-12(11-14)13(15)16-4-2/h3,12H,1,4-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQQGEOEVKXBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1440208.png)






![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1440220.png)



